

E804: A Multi-Targeted Kinase Inhibitor with Potent Anti-Cancer Activity

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Compound of Interest

Compound Name: Indirubin Derivative E804

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An In-depth Technical Guide on the Biological Activity of E804 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

E804, an indirubin derivative, has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of E804 in cancer cells, with a focus on its mechanisms of action, effects on cell signaling pathways, and its impact on cell viability, apoptosis, and cell cycle progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Indirubins are naturally occurring compounds that have been used in traditional medicine and have shown a range of biological activities. E804, a synthetic derivative, has been engineered to enhance its therapeutic potential. Studies have demonstrated that E804 exerts its anti-tumor effects through the inhibition of multiple kinases involved in critical cancer-related signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[1][2]} This multi-targeted approach makes E804 a compelling candidate for further investigation and development.

Core Biological Activities of E804 in Cancer Cells

E804 exhibits a range of anti-cancer activities, primarily through the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.

Inhibition of Cell Viability

E804 has been shown to reduce the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of E804 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Citation
U251	Glioblastoma	Data to be extracted from Liu X, et al. (2015)	[2]
U87	Glioblastoma	Data to be extracted from Liu X, et al. (2015)	[2]
MDA-MB-231	Breast Cancer	Data to be extracted from relevant primary literature	
PC-3	Prostate Cancer	Data to be extracted from relevant primary literature	
CT-26	Colon Cancer	Data to be extracted from relevant primary literature	

Note: The specific IC50 values for cell viability need to be extracted from the full text of the cited primary research articles. The provided citations indicate the relevant studies for this data.

Induction of Apoptosis

A key mechanism of E804's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins. In breast cancer cells, treatment with E804 has been shown to lead to a significant increase in apoptosis.

Table 2: Apoptotic Effects of E804 on Cancer Cells

Cell Line	Treatment	% Early Apoptosis	% Late Apoptosis	Total Apoptosis (%)	Citation
U251	E804 (Concentration)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	[2]
U87	E804 (Concentration)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	[2]
MDA-MB-231	E804 (Concentration)	Data to be extracted from relevant primary literature	Data to be extracted from relevant primary literature	Data to be extracted from relevant primary literature	

Note: Quantitative data from flow cytometry analysis (e.g., Annexin V/PI staining) is required to populate this table and should be sourced from the full text of the indicated publications.

Cell Cycle Arrest

E804 has also been observed to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

Table 3: Effect of E804 on Cell Cycle Distribution in Cancer Cells

Cell Line	Treatment	% G1 Phase	% S Phase	% G2/M Phase	Citation
U251	E804 (Concentration)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	[2]
U87	E804 (Concentration)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	Data to be extracted from Liu X, et al. (2015)	[2]
MDA-MB-231	E804 (Concentration)	Data to be extracted from relevant primary literature	Data to be extracted from relevant primary literature	Data to be extracted from relevant primary literature	

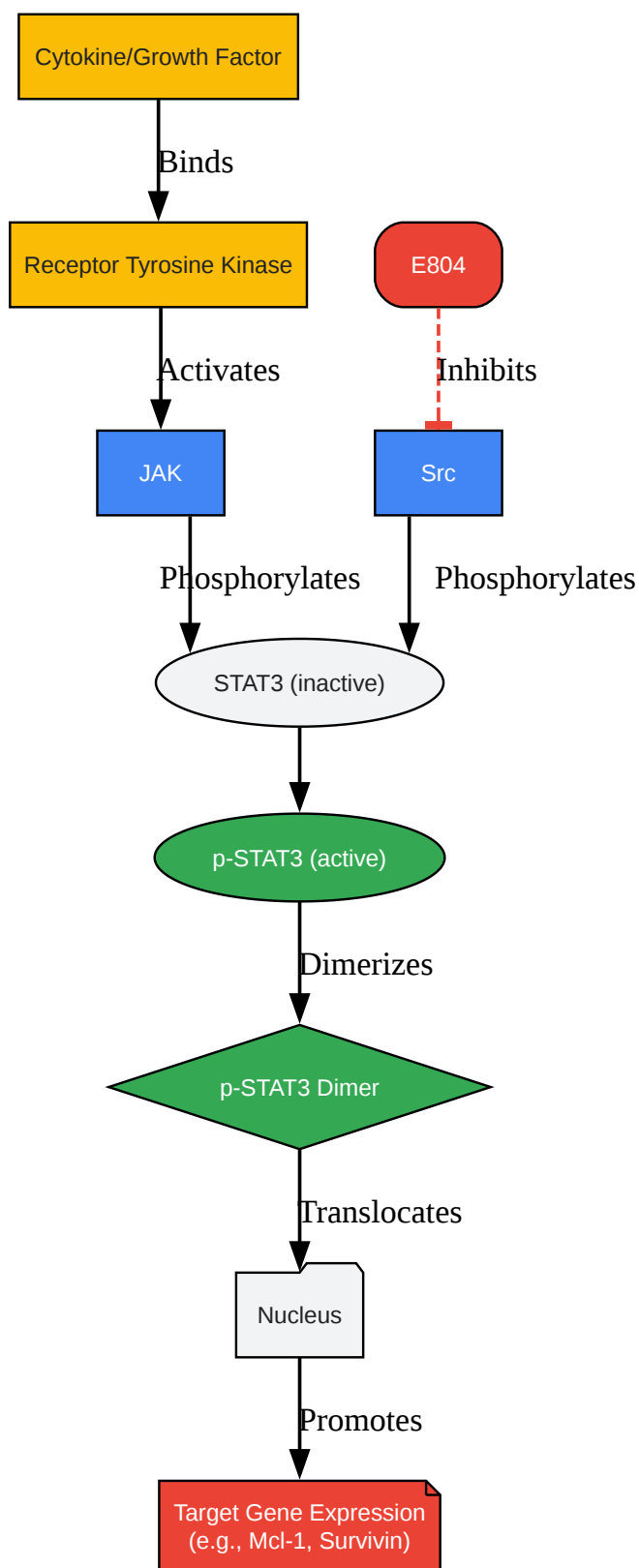
Note: The percentage of cells in each phase of the cell cycle, as determined by flow cytometry of propidium iodide-stained cells, should be obtained from the full text of the relevant primary research articles.

Signaling Pathways Modulated by E804

E804's anti-cancer effects are mediated through its interaction with and inhibition of key signaling pathways that are often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a common feature in many cancers, promoting tumor growth and survival. E804 has been shown to be a potent inhibitor of the STAT3 signaling pathway.[1][2] It achieves this, in part, by directly inhibiting the activity of Src kinase, an upstream activator of STAT3.[1] This inhibition leads to a reduction in the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and Survivin.[1]

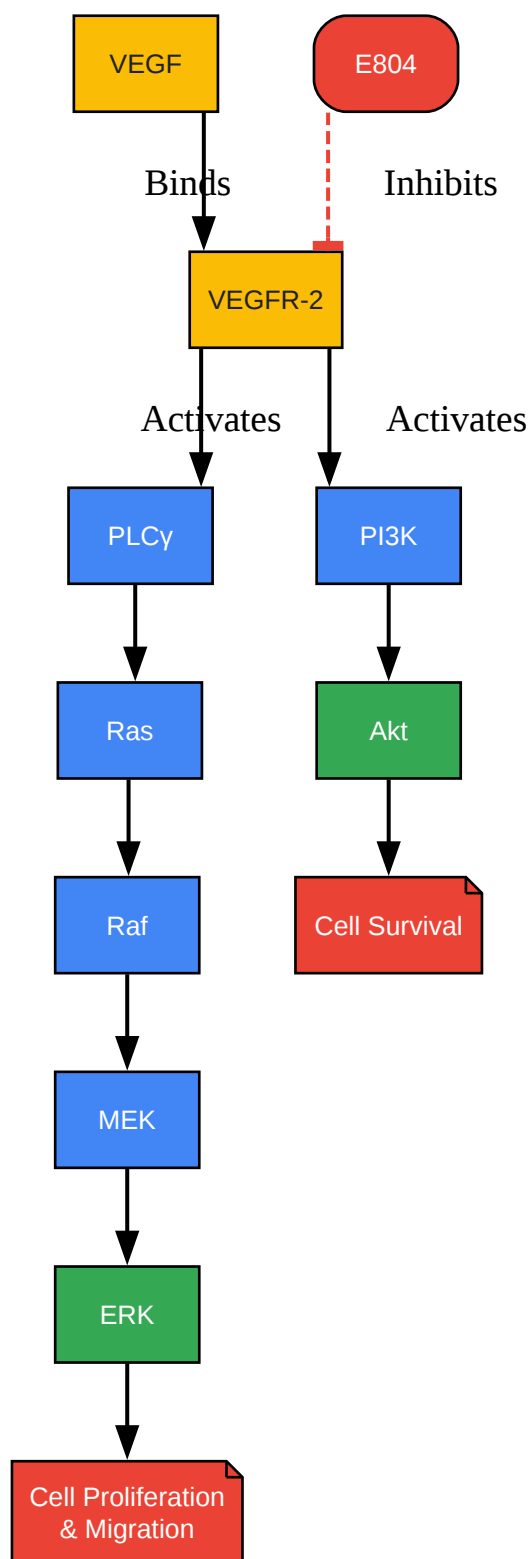


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Caption: E804 inhibits the STAT3 signaling pathway by targeting Src kinase.

Inhibition of the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key driver of angiogenesis. E804 has been identified as an inhibitor of VEGFR-2 signaling. By inhibiting VEGFR-2, E804 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.



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Caption: E804 disrupts angiogenesis by inhibiting the VEGFR-2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the study of E804's biological activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.



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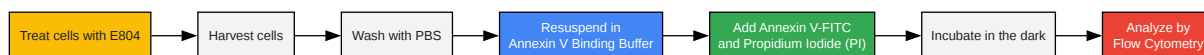
Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of E804 (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.



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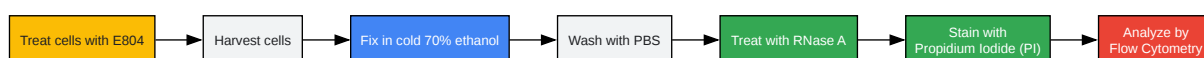
Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

- **Cell Treatment:** Treat cancer cells with E804 at the desired concentrations for a specified time.
- **Cell Harvesting:** Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
- **Resuspension:** Resuspend the cells in Annexin V binding buffer.
- **Staining:** Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.



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Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

- Cell Treatment: Treat cancer cells with E804 at the desired concentrations.
- Cell Harvesting: Harvest the cells and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
- Washing: Wash the fixed cells with PBS to remove the ethanol.
- RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.
- PI Staining: Stain the cells with a solution containing propidium iodide.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Conclusion

E804 is a potent, multi-targeted kinase inhibitor that demonstrates significant anti-cancer activity in a range of cancer cell types. Its ability to inhibit key signaling pathways, such as STAT3 and VEGFR-2, leads to a reduction in cell viability, a potent induction of apoptosis, and cell cycle arrest. The data presented in this technical guide, while highlighting the need for further extraction of specific quantitative values from primary literature, underscores the therapeutic potential of E804. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology and developing novel and effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of E804.

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